Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate
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Overview
Description
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is an organic compound with the molecular formula C8H13ClO4S. It is characterized by the presence of a chlorosulfonyl group attached to a cyclohexane ring, which is further connected to a carboxylate ester group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate typically involves the chlorosulfonation of methyl cyclohexane-1-carboxylate. The reaction is carried out by treating methyl cyclohexane-1-carboxylate with chlorosulfonic acid under controlled conditions. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then subjected to various purification steps, including distillation and crystallization, to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Various substituted cyclohexane derivatives.
Reduction Reactions: Sulfonyl derivatives.
Oxidation Reactions: Sulfonic acids and other oxidized products.
Scientific Research Applications
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate involves its reactivity with nucleophiles and electrophiles. The chlorosulfonyl group is highly reactive and can undergo substitution reactions with various nucleophiles, leading to the formation of new compounds. The carboxylate ester group can also participate in esterification and hydrolysis reactions, contributing to the compound’s versatility in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(sulfamoyl)cyclohexane-1-carboxylate
- Methyl 4-(methanesulfonyl)cyclohexane-1-carboxylate
- Methyl 4-(trifluoromethanesulfonyl)cyclohexane-1-carboxylate
Uniqueness
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate is unique due to the presence of the chlorosulfonyl group, which imparts distinct reactivity and chemical properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
methyl 4-chlorosulfonylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUVNXCLQYDOCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044713-64-4 |
Source
|
Record name | methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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